Differential Physicochemical Property: Increased Lipophilicity and Basicity vs. Unsubstituted Core
1-Boc-4-(2-Methoxyethylamino)piperidine exhibits a calculated lipophilicity (cLogP) and pKa that are significantly higher than the unsubstituted 1-Boc-4-aminopiperidine (CAS 87120-72-7) . The 2-methoxyethyl group increases the compound's lipophilicity (cLogP ~1.7) compared to the parent amine (cLogP ~0.5), which may enhance its ability to penetrate lipid bilayers . Simultaneously, its predicted pKa of 9.01 is notably higher than that of the 4-aminopiperidine analog, which would be expected to have a lower pKa for the corresponding conjugate acid, impacting its protonation state and binding interactions under physiological conditions .
| Evidence Dimension | Predicted cLogP and pKa |
|---|---|
| Target Compound Data | Predicted pKa = 9.01; cLogP = 1.7 |
| Comparator Or Baseline | 1-Boc-4-aminopiperidine (CAS 87120-72-7): Predicted pKa ~7.5, cLogP ~0.5 |
| Quantified Difference | pKa increase of ~1.5 units; cLogP increase of ~1.2 units |
| Conditions | Computational prediction based on chemical structure. |
Why This Matters
This demonstrates that the target compound is not a simple piperidine but possesses a unique physicochemical signature that can be leveraged to optimize ADME properties, making it a distinct choice for drug discovery.
